N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxidanylidene-5-thia-1,10,11-triazatricyclo[6.4.0.0^2,6]dodeca-2(6),3,7,11-tetraen-10-yl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NV01, also known as Ranevetmab, is a caninised anti-nerve growth factor monoclonal antibody. This compound is primarily used in the research of degenerative joint disease pain in dogs. It has shown significant potential in alleviating pain and improving mobility and function in affected animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NV01 involves the production of a monoclonal antibody through recombinant DNA technology. This process includes the insertion of the gene encoding the antibody into a suitable expression system, such as Chinese Hamster Ovary cells. The cells are then cultured under specific conditions to produce the antibody, which is subsequently purified using techniques like protein A affinity chromatography .
Industrial Production Methods
Industrial production of NV01 follows similar principles but on a larger scale. Bioreactors are used to culture the cells, and the antibody is harvested and purified using high-throughput chromatography systems. Quality control measures are in place to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NV01, being a monoclonal antibody, does not undergo typical chemical reactions like small molecules. it can engage in binding interactions with its target, the nerve growth factor. This binding can inhibit the interaction between the nerve growth factor and its receptor, thereby reducing pain signals .
Common Reagents and Conditions
The production of NV01 involves reagents such as culture media for cell growth, buffers for purification, and stabilizing agents to maintain the antibody’s integrity. The conditions include maintaining the cells at optimal temperatures and pH levels to ensure maximum yield and activity .
Major Products Formed
The primary product formed is the monoclonal antibody NV01 itself. During the purification process, impurities and by-products are removed to obtain a highly pure and active antibody .
Scientific Research Applications
NV01 has several scientific research applications:
Mechanism of Action
NV01 exerts its effects by binding to the nerve growth factor, preventing it from interacting with its receptor. This inhibition reduces the transmission of pain signals, thereby alleviating pain. The molecular targets involved include the nerve growth factor and its receptor, which are key players in pain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tanezumab: Another monoclonal antibody targeting the nerve growth factor, used in the treatment of osteoarthritis pain in humans.
Uniqueness of NV01
NV01 is unique in its caninised form, making it specifically suitable for use in dogs. This specificity reduces the risk of immune reactions and enhances its efficacy in canine patients .
Properties
Molecular Formula |
C18H25N5O2S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide |
InChI |
InChI=1S/C18H25N5O2S/c1-4-21(5-2)9-6-8-19-17(24)12-22-18(25)15-11-16-14(7-10-26-16)23(15)13(3)20-22/h7,10-11H,4-6,8-9,12H2,1-3H3,(H,19,24) |
InChI Key |
DRDIHUMOFDGYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)CN1C(=O)C2=CC3=C(N2C(=N1)C)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.